6-Methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
6-Methyl-1-benzofuran-3-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 6-methyl-1-benzofuran-3-carboxylic acid belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
The synthesis of 6-Methyl-1-benzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ these strategies due to their efficiency and high yield.
Chemical Reactions Analysis
6-Methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonation, and sodium hydride (NaH) for deprotonation . Major products formed from these reactions include brominated intermediates, phosphonates, and biaryl compounds .
Scientific Research Applications
6-Methyl-1-benzofuran-3-carboxylic acid has numerous scientific research applications. It is used in the development of antimicrobial agents due to its strong antibacterial activity . In the field of medicinal chemistry, it serves as a scaffold for designing anticancer agents . Additionally, its anti-oxidative properties make it a potential candidate for developing drugs to treat oxidative stress-related diseases .
Comparison with Similar Compounds
6-Methyl-1-benzofuran-3-carboxylic acid can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds also exhibit strong biological activities, but this compound is unique due to its specific structural features and the range of activities it exhibits. For example, while psoralen is primarily used in the treatment of skin diseases, this compound has broader applications in antimicrobial and anticancer research .
Properties
IUPAC Name |
6-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFZGUWNGDFJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555624-85-5 |
Source
|
Record name | 6-methyl-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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